7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)6-3-12-2-1-8(6)4-9-5-8/h6,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUFQAGNTIWDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C12CNC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254215 | |
| Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-26-0 | |
| Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Features and Conformational Analysis
The Unique Three-Dimensional Architecture of Spiro[3.5]nonane Systems
Spiro compounds are a class of molecules characterized by a unique structural feature: two rings connected by a single, common atom known as the spiro atom. e-bookshelf.dewikipedia.org In the case of the spiro[3.5]nonane system, a four-membered azetidine (B1206935) ring and a six-membered tetrahydropyran (B127337) ring are joined by a quaternary carbon atom. A defining characteristic of this architecture is that the two adjacent rings lie in planes that are nearly perpendicular to each other. acs.org This orthogonal orientation gives spiro compounds a distinct and rigid three-dimensional geometry, distinguishing them from fused or bridged ring systems. acs.org
The tetrahedral nature of the central spiro carbon is fundamental to this three-dimensionality. e-bookshelf.de This arrangement projects substituents on the rings into well-defined vectors in space, a feature that is highly valuable in the design of molecules intended to interact with specific biological targets. researchgate.net
| Structural Feature | Description | Reference |
|---|---|---|
| Core System | Spiro[3.5]nonane | nih.govchemspider.com |
| Ring Composition | One four-membered ring (azetidine derivative) and one six-membered ring (tetrahydropyran derivative) | nih.gov |
| Junction | A single quaternary carbon atom (spiro atom) | e-bookshelf.dewikipedia.org |
| Overall Geometry | The two rings are oriented in nearly mutually perpendicular planes | acs.org |
Conformational Rigidity and its Implications in Molecular Interactions
The spirocyclic framework inherently limits the molecule's conformational flexibility. Unlike linear chains or simple monocyclic systems that can adopt numerous conformations through bond rotation, the spiro junction locks the two rings into a relatively fixed spatial arrangement. acs.orgpreprints.org This conformational rigidity is a key aspect of its molecular design, as it reduces the entropic penalty upon binding to a biological target, such as a protein or enzyme. acs.org
By presenting a more defined and stable three-dimensional shape, spirocyclic compounds can achieve more precise and stereochemically specific interactions with their targets. preprints.orgpreprints.org Advances in understanding ligand-receptor interactions have highlighted the benefits of imparting rigidity to a molecule to enhance binding affinity. beilstein-journals.org The defined spatial arrangement of functional groups on a rigid scaffold can lead to improved receptor binding and selectivity. acs.org This principle, often termed "conformational restriction," is a well-established strategy in medicinal chemistry for optimizing the potency and selectivity of drug candidates. acs.orgnih.gov The rigidity of the spiro[3.5]nonane core allows it to serve as a superior scaffold for positioning substituents in precise three-dimensional space, which is crucial for effective molecular interactions. researchgate.net
Stereochemical Investigations of the Spiro Center
The spiro atom itself can be a source of chirality, a phenomenon known as axial chirality. wikipedia.org This can occur even if the spiro carbon is not bonded to four different substituent groups in the traditional sense. wikipedia.orgyoutube.com Chirality arises because the two rings can be arranged in a way that results in non-superimposable mirror images. stackexchange.com The stereoselective synthesis of spirocycles, which involves the creation of these stereogenic quaternary centers, is a demanding task for organic chemists. e-bookshelf.de
The assignment of the absolute configuration of spiro compounds has historically been challenging. wikipedia.org However, various methods, including X-ray crystallography, have been employed to unequivocally determine their stereochemistry. nih.gov The stereocontrolled formation of spiro ring systems is a significant synthetic challenge, with research focusing on methods to control the configuration at the spiro center. nih.gov The development of novel synthetic strategies to form such chemical entities in a stereoselective manner is an important objective in modern organic and medicinal chemistry. rsc.org
Analysis of Sp3 Hybridization Fraction (Fsp3) in Spirocyclic Compounds and its Relevance to Research
In recent years, the fraction of sp3 hybridized carbons (Fsp3) has emerged as a key parameter in drug design and discovery. acs.orgnih.gov Fsp3 is calculated as the number of sp3 hybridized carbon atoms divided by the total carbon atom count in a molecule. acs.orgmdpi.com Research has shown a strong correlation between a higher Fsp3 value and the likelihood of a compound's success in clinical trials. researchgate.netacs.org An analysis of marketed drugs revealed an average Fsp3 of 0.47, compared to 0.36 for initial hit compounds, indicating a trend toward increased saturation during the drug development process. preprints.orgpreprints.org
Fsp3 Values in Drug Development
| Compound Stage | Average Fsp3 Value | Reference |
|---|---|---|
| Hit Compounds | 0.36 | preprints.orgpreprints.org |
| Marketed Drugs | 0.47 | preprints.orgpreprints.org |
Molecules with a higher Fsp3, and thus greater three-dimensionality, tend to exhibit improved physicochemical properties, such as increased aqueous solubility and reduced promiscuity in binding. researchgate.netacs.org The introduction of spirocycles is a recognized strategy for increasing the Fsp3 of a molecule. preprints.orgpreprints.org The inherent structure of spiro compounds, which are rich in sp3-hybridized carbons due to their saturated ring systems, makes them attractive scaffolds in medicinal chemistry. researchgate.netmdpi.com The spiro[3.5]nonane core of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid contributes significantly to its high Fsp3 character, aligning it with modern design principles that favor three-dimensional, Fsp3-rich chemical structures to "escape from flatland" in drug discovery. univ.kiev.uaresearchgate.net
Advanced Analytical and Spectroscopic Characterization Methods in Chemical Research
High-Resolution Spectroscopic Techniques for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: A proton NMR spectrum would confirm the number of unique proton environments in the molecule. For 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid, distinct signals would be expected for the protons on the azetidine (B1206935) ring, the tetrahydropyran (B127337) ring, and the methine proton at the C5 position bearing the carboxylic acid. The chemical shifts (δ) would indicate the electronic environment of these protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus establishing connectivity. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for definitively assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between protons that are coupled to each other, mapping out the proton-proton connectivity within the azetidine and tetrahydropyran rings. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.
Hypothetical ¹³C and ¹H NMR Data Interpretation
| Position | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity |
|---|---|---|---|
| C=O | ~170-185 | - | - |
| COOH | - | >10 | Broad Singlet |
| Spiro-C (C4) | - | - | - |
| CH-COOH (C5) | ~40-55 | - | - |
| CH₂ adjacent to O (C6, C8) | ~60-75 | ~3.5-4.5 | Multiplet |
| CH₂ adjacent to N (C1, C3) | ~45-60 | ~3.0-4.0 | Multiplet |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad peak, typically centered around 3000 cm⁻¹, would be indicative of the O-H stretching vibration of the carboxylic acid, with the broadness resulting from hydrogen bonding. A sharp, strong absorption band between 1700 and 1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Additionally, C-O and C-N stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretch | 1700-1730 | Strong |
| C-O (Ether & Acid) | Stretch | 1050-1300 | Medium-Strong |
| N-H (Amine) | Bend | 1550-1650 | Medium |
| C-N (Amine) | Stretch | 1000-1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision, which allows for the confirmation of its molecular formula (C₈H₁₃NO₃). The fragmentation pattern observed in the mass spectrum would offer further structural clues. Expected fragmentation pathways could include the loss of the carboxyl group (CO₂H), loss of water (H₂O), or cleavage of the spirocyclic rings, providing evidence for the connectivity of the molecular framework.
X-ray Crystallography for Precise Structural Determination and Absolute Configuration
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is crucial for understanding its biological activity. This method would confirm the spirocyclic nature and the relative orientation of the azetidine and tetrahydropyran rings.
Chromatographic and Purity Assessment Methodologies
To ensure the identity and purity of a sample of this compound, various chromatographic techniques would be employed. High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. The purity would be determined by the area percentage of the main peak in the chromatogram, typically detected by a UV or mass spectrometric detector. Chiral HPLC could also be utilized to separate and quantify the enantiomers if the compound is synthesized as a racemate. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry, providing a powerful tool for both purity analysis and identification of any potential impurities.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid, DFT calculations would typically be performed using a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost.
Geometric Optimization: The first step in a DFT study is to find the lowest energy conformation of the molecule. This involves optimizing all bond lengths, bond angles, and dihedral angles. The resulting geometry for this compound would reveal a piperidine (B6355638) ring in a chair-like conformation fused via a spiro-carbon to a relatively planar oxetane ring. The carboxylic acid would likely adopt an equatorial position on the piperidine ring to minimize steric hindrance.
Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic properties. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this molecule, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen of the amine and the oxygen of the ether, indicating these are the primary sites for electrophilic attack. The LUMO would likely be centered on the carbonyl group of the carboxylic acid, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.
A Molecular Electrostatic Potential (MESP) map would further illustrate the charge distribution. This map would show negative potential (red/yellow) around the carboxylic acid and ether oxygens, indicating regions prone to electrophilic interaction, and positive potential (blue) near the amine and carboxylic acid hydrogens, indicating sites for nucleophilic interaction.
Table 6.1.1: Representative DFT-Calculated Properties (Note: The following data are illustrative examples of typical DFT outputs for a molecule of this type and are not from a published study on this specific compound.)
| Property | Predicted Value | Description |
| Total Energy | -552.4 Hartrees | The total electronic energy of the optimized molecule. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability. |
| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |
Molecular Dynamics and Conformation Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of a molecule over time. An MD simulation of this compound, typically run in a solvent box (e.g., water) to mimic physiological conditions, would provide insights into its flexibility and preferred shapes.
The primary focus of such an analysis would be the conformational flexibility of the six-membered piperidine ring. While the spirocyclic fusion to the rigid oxetane ring restricts some degrees of freedom, the piperidine ring can still undergo conformational transitions, such as chair-to-boat flips. MD simulations can quantify the energy barriers for these transitions and the relative populations of each conformation. Analysis of the trajectories would likely confirm that the chair conformation, with the bulky carboxylic acid group in an equatorial position, is the most stable and populated state. NMR analysis of related piperidine nucleosides has been used to confirm such conformational preferences experimentally researchgate.net.
The orientation of the carboxylic acid group itself is also of interest. The dihedral angle of the O=C-O-H bond can be monitored to assess its rotational freedom and preferred orientation relative to the rest of the scaffold enamine.net. These conformational preferences are critical in drug design, as they dictate how the molecule can present its key interacting groups (e.g., hydrogen bond donors and acceptors) to a biological target researchgate.net.
Table 6.2.1: Key Dihedral Angles for Conformational Analysis (Note: These are key angles that would be monitored in a typical MD simulation.)
| Dihedral Angle | Description | Expected Behavior |
| C1-N2-C3-C4 | Defines the piperidine ring pucker | Fluctuations around values typical for a chair conformation. |
| C4-C5-C(O)-OH | Orientation of the carboxylic acid substituent | Preference for an equatorial position to minimize steric clash. |
| C9-O7-C6-C5 | Defines the oxetane ring conformation | Relatively fixed due to ring strain. |
Prediction of Reactivity and Mechanistic Pathways
Computational methods can predict the most likely sites of reaction and the energy profiles of potential reaction pathways. For this compound, reactivity prediction stems from its primary functional groups: a secondary amine, a carboxylic acid, and an ether.
Amide Bond Formation: The most common reaction for this type of molecule in a biochemical or synthetic context is the formation of an amide bond. The nitrogen of the secondary amine acts as a nucleophile, while the carboxylic acid can be activated to become an electrophile. Computational chemistry can model the entire reaction mechanism, including the formation of a tetrahedral intermediate and the subsequent elimination of water. DFT calculations can be used to locate the transition state structures and calculate the activation energy, providing a quantitative measure of the reaction rate.
Reactivity of the Carboxylic Acid: The carboxylic acid can undergo various transformations, such as esterification or reduction. Theoretical models can compare the energy barriers for these different pathways to predict which reaction is most favorable under specific conditions.
Ring Stability: The stability of the oxetane and piperidine rings can also be assessed. While generally stable, the strained four-membered oxetane ring could potentially undergo ring-opening reactions under harsh conditions. Computational models can predict the energetic feasibility of such pathways.
In Silico Approaches to Bioisosteric Potential
One of the most significant applications of novel spirocyclic scaffolds is their use as bioisosteres—substituents that can replace other groups in a drug molecule while retaining or improving biological activity and physicochemical properties. The 7-Oxa-2-azaspiro[3.5]nonane scaffold is considered a promising bioisostere for piperidine, a common motif in many drugs enamine.netuniv.kiev.ua.
In silico tools are essential for evaluating this potential before undertaking costly synthesis nih.gov. The process involves calculating and comparing key molecular descriptors for the novel scaffold against the traditional one (e.g., piperidine).
Key Bioisosteric Properties:
Three-Dimensional Shape: The spirocyclic nature of the scaffold provides a rigid, three-dimensional exit vector for substituents, which is a desirable trait in modern drug design aiming to "escape from flatland" univ.kiev.ua. This is in contrast to the more flexible piperidine ring.
Lipophilicity (logP/logD): The incorporation of an oxygen atom into the spirocyclic framework has been shown to significantly decrease lipophilicity and improve aqueous solubility when compared to purely carbocyclic analogs researchgate.netnih.govrsc.orgnih.gov. This is a highly attractive feature, as high lipophilicity is often associated with poor metabolic stability and toxicity.
Basicity (pKa): The pKa of the secondary amine is a critical parameter for target interaction and pharmacokinetic properties. The presence of the ether oxygen in the piperidine ring can subtly influence the basicity of the nitrogen atom compared to a standard piperidine. Computational pKa prediction models can estimate this value.
Metabolic Stability: Spirocyclic structures, particularly at the spiro-carbon, are often more resistant to metabolic degradation by cytochrome P450 enzymes compared to simpler aliphatic rings univ.kiev.ua.
Table 6.4.1: Comparative In Silico Properties for Bioisosteric Replacement (Note: Values are representative calculations for comparing a parent fragment with its spirocyclic analog.)
| Property | Piperidine Fragment | 7-Oxa-2-azaspiro[3.5]nonane Fragment | Rationale for Improvement |
| Calculated logP (cLogP) | 1.5 | 0.8 | The ether oxygen increases polarity and reduces lipophilicity. nih.gov |
| Polar Surface Area (PSA) | 12.0 Ų | 33.3 Ų | The additional oxygen atom acts as a hydrogen bond acceptor, increasing PSA. |
| Fraction of sp3 carbons (Fsp3) | 1.0 | 1.0 | Both scaffolds are fully saturated, providing 3D character. |
| Geometric Shape | Flexible Chair | Rigid, defined exit vectors | Offers a more defined orientation for substituents, potentially improving target binding. |
These in silico analyses strongly suggest that the 7-Oxa-2-azaspiro[3.5]nonane core is a valuable scaffold for medicinal chemistry, offering a way to modulate physicochemical properties like solubility and lipophilicity while providing a novel and stable three-dimensional architecture researchgate.netresearchgate.net.
Applications in Academic Medicinal Chemistry and Chemical Biology Research
Utility of Spirocyclic Scaffolds in Molecular Design
Spirocyclic scaffolds, defined by two rings sharing a single common atom, are increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty. bohrium.comgoogleapis.com Unlike flat, aromatic structures, spirocycles possess a higher fraction of sp3-hybridized carbons (Fsp3), a feature that correlates with greater success in clinical development. nih.govbldpharm.com This increased saturation and three-dimensional character allows for the creation of molecules that can explore chemical space more effectively, potentially leading to improved interactions with the complex binding sites of biological targets. google.commdpi.com
The introduction of a spirocyclic core into a molecule offers several advantages for drug design. researchgate.net These scaffolds can modulate crucial physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. nih.govgoogle.com The rigid nature of the spirocyclic system can also lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and optimizing the orientation of key functional groups. mdpi.comgoogle.com This can lead to enhanced potency and selectivity for the intended biological target. nih.govbldpharm.com The structural complexity of spirocycles also provides opportunities for developing novel chemical entities with strong intellectual property protection. mdpi.com
Bioisosteric Mimicry and Conformational Restriction Strategies
A key strategy in medicinal chemistry is the use of conformational restriction, which involves introducing structural constraints to reduce the number of possible conformations a molecule can adopt. nih.govfrontiersin.org This approach aims to favor the specific "bioactive" conformation required for molecular recognition by a biological target, thereby improving potency and selectivity. nih.govfrontiersin.org Spirocyclic scaffolds are excellent tools for implementing this strategy due to their inherent rigidity. mdpi.comgoogle.com By replacing more flexible acyclic or monocyclic fragments, a spirocycle can pre-organize a molecule into a more favorable geometry for binding, minimizing the loss of conformational entropy upon interaction with a receptor. nih.gov
Replacement of Traditional Ring Systems (e.g., Piperidine (B6355638), Pipecolic Acid)
Spirocyclic structures are frequently employed as bioisosteres for traditional saturated heterocyclic rings like piperidine and its derivatives, such as pipecolic acid. Bioisosteric replacement allows medicinal chemists to modify a molecule's properties while retaining or enhancing its biological activity. Spirocyclic bioisosteres are of particular interest due to their potential for improved metabolic stability against oxidative enzymes, which can be a liability for piperidine-containing compounds.
A close structural isomer of the title compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been reported as a bioisostere of pipecolic acid. Research has demonstrated that incorporating this spirocyclic amino acid into the structure of the local anesthetic drug Bupivacaine, in place of the traditional piperidine-based fragment, resulted in a compound with comparable activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Notably, the spirocyclic analogue exhibited five times lower toxicity and increased water solubility compared to the original drug.
Impact on Molecular Dimensionality and Properties
The incorporation of a spiro-center fundamentally alters a molecule's shape, shifting it from a more planar (2D) to a more globular (3D) structure. bldpharm.comgoogle.com This increase in molecular dimensionality, measured by metrics like the fraction of sp3 carbons (Fsp3), is a desirable trait in modern drug discovery. nih.govbldpharm.com Molecules with higher Fsp3 counts tend to have improved physicochemical profiles, including better solubility and metabolic stability, which can lead to better pharmacokinetic properties. google.combldpharm.com
For example, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), researchers replaced a morpholine (B109124) ring with various azaspirocycles. nih.govbldpharm.com This modification led to several beneficial changes, as detailed in the table below.
| Modification | Observed Improvement | Reference |
|---|---|---|
| Replacement of Morpholine with Azaspirocycles | Lowered lipophilicity (logD values) | nih.govbldpharm.com |
| Replacement of Morpholine with Azaspirocycles | Improved metabolic stability | nih.govbldpharm.com |
| Replacement of Morpholine with Azaspirocycles | Enhanced selectivity against the hERG channel | nih.govbldpharm.com |
This example illustrates how the strategic use of spirocyclic scaffolds can fine-tune multiple molecular properties simultaneously, a process known as multiparametric optimization, which is crucial for advancing drug candidates.
Exploration as Scaffolds for Modulating Biological Targets (Mechanistic Research Focus)
The unique properties of spirocyclic scaffolds make them attractive for developing modulators of various biological targets. Their rigid, three-dimensional nature allows for precise positioning of pharmacophoric elements to interact with protein binding sites.
Contribution to GPR119 Agonist Research
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes due to its role in glucose homeostasis. Many reported GPR119 agonists feature substituted piperidine or piperazine (B1678402) rings in their structures. bohrium.com In an effort to explore novel chemical space and improve drug-like properties, researchers have investigated the replacement of these traditional heterocycles with spirocyclic structures. bohrium.com
One study focused on the design and synthesis of novel GPR119 agonists incorporating a spirocyclic cyclohexane (B81311) core. bohrium.com This research led to the identification of a potent agonist with desirable properties, demonstrating the value of spirocyclic scaffolds in this therapeutic area.
| Compound ID | Scaffold Type | GPR119 Agonist Activity (EC50) | Key Finding | Reference |
|---|---|---|---|---|
| Compound 17 | Spirocyclic Cyclohexane Derivative | 4 nM | Exhibited potent agonistic activity with no CYP inhibitory activity and showed in vivo hypoglycemic effects. | bohrium.com |
The success of this spirocyclic scaffold highlights a research strategy focused on increasing three-dimensionality to achieve potent and selective GPR119 agonism with favorable pharmacokinetic profiles. bohrium.com
Investigation in Respiratory Syncytial Virus (RSV) Inhibitor Development
Respiratory Syncytial Virus (RSV) is a major cause of respiratory infections, and there is a significant unmet clinical need for effective therapeutic options. researchgate.net Drug discovery efforts have targeted various stages of the viral life cycle, including viral entry and replication. google.com While spirocyclic scaffolds are being explored in various antiviral programs, a review of the current scientific literature did not identify specific studies focused on the 7-Oxa-2-azaspiro[3.5]nonane scaffold or its carboxylic acid derivatives for the development of RSV inhibitors.
Role in Epidermal Growth Factor Receptor (EGFR) Inhibitor Studies
The epidermal growth factor receptor (EGFR) is a well-established target in oncology. Inhibitors of EGFR are crucial in the treatment of various cancers. The incorporation of unique spirocyclic scaffolds like 7-oxa-2-azaspiro[3.5]nonane can offer novel three-dimensional conformations that may lead to improved binding affinity and selectivity for the EGFR kinase domain. The carboxylic acid moiety at the 5-position could potentially form key interactions, such as hydrogen bonds, with amino acid residues in the ATP-binding pocket of the receptor, a common mechanism for EGFR inhibitors. While direct studies on 7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid are not available, the exploration of novel scaffolds is a continuing trend in the development of next-generation EGFR inhibitors to overcome resistance mechanisms.
Application in HCV NS3 Protease Inhibitor Research
The Hepatitis C virus (HCV) NS3/4A protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral therapy. Research in this area has led to the development of highly potent inhibitors. Spirocyclic structures can serve as rigid scaffolds to correctly orient pharmacophoric groups within the enzyme's active site. In the context of HCV NS3 protease inhibitors, the 7-oxa-2-azaspiro[3.5]nonane framework could be explored as a novel P2-capping group. The carboxylic acid functionality could enhance solubility and provide an additional interaction point with the enzyme. The development of inhibitors with novel scaffolds is critical to address the emergence of drug-resistant viral strains.
Utility in Bcl-2 Inhibitor Design
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its inhibition is a promising strategy in cancer therapy. The design of Bcl-2 inhibitors often involves creating molecules that can mimic the binding of BH3-only proteins to the hydrophobic groove of Bcl-2. The rigid, three-dimensional nature of spirocyclic compounds like this compound could be advantageous in designing such mimetics. The scaffold can position key hydrophobic and hydrogen-bonding groups in a spatially defined manner to achieve high-affinity binding to the target protein.
Involvement in Histone Deacetylase Inhibitor Research
Histone deacetylases (HDACs) are important epigenetic regulators, and their inhibitors have shown promise as anti-cancer agents. A common pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group. The this compound could potentially serve as a novel cap group. The carboxylic acid itself can act as a zinc-binding moiety, although this is less common than hydroxamic acids. More likely, the spirocyclic core would function to interact with residues at the rim of the active site, influencing isoform selectivity and pharmacokinetic properties. The exploration of novel cap groups is an active area of research to improve the therapeutic index of HDAC inhibitors.
Structure-Activity Relationship (SAR) Studies on Spirocyclic Analogues
While specific SAR studies for this compound are not available, research on related spirocyclic systems provides valuable insights. For instance, studies on other azaspiro[3.5]nonane derivatives have demonstrated that modifications to the spirocyclic core can significantly impact biological activity.
Key parameters often explored in SAR studies of such analogues include:
Stereochemistry: The stereoisomers of the spirocyclic core can exhibit different binding affinities and biological activities.
Substitution on the Rings: The addition of substituents to either the azetidine (B1206935) or the tetrahydropyran (B127337) ring can modulate potency, selectivity, and pharmacokinetic properties.
Nature of the Carboxylic Acid Linker: The position and orientation of the carboxylic acid group are critical for target interaction.
| Modification | Potential Impact on Activity |
| Altering Stereochemistry | Changes in binding affinity and selectivity |
| Ring Substitution | Modulation of potency and ADME properties |
| Carboxylic Acid Position | Critical for target engagement and solubility |
Role as Probes for Understanding Molecular Interactions
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. A molecule like this compound, with its defined three-dimensional structure, could be functionalized to serve as a chemical probe. For example, it could be derivatized with a fluorescent tag or a photoaffinity label to study its interactions with target proteins in a cellular context. The spirocyclic scaffold provides a rigid framework that can help in understanding the specific molecular interactions required for a particular biological effect.
Applications in Advanced Materials Science and Agrochemical Research
Integration into Organic Electronics and Sensor Technologies
There is no available information detailing the integration or potential use of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid in the development of organic electronic components or sensor technologies. Research in this area has not yet explored the properties of this specific spirocyclic compound for applications such as organic semiconductors, conductors, or sensing elements.
Utilization in the Design of Agrochemicals (e.g., Pesticides, Herbicides)
There is no documented research on the utilization of this compound in the design or synthesis of agrochemicals. Its bioactivity profile concerning pesticidal or herbicidal properties remains unexplored in the current body of scientific work.
Future Directions and Emerging Research Opportunities
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For complex structures like oxa-azaspirocycles, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards greener alternatives.
Key areas of innovation include:
Photocatalysis : Visible light-mediated energy transfer catalysis represents a powerful tool for constructing spirocyclic frameworks under mild conditions. This method has been successfully applied to create densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes, providing a precedent for its application in synthesizing related azaspiro compounds. rsc.org
Metal-Catalyzed Oxidative Cyclization : The use of metal catalysts, such as copper or rhodium complexes, can facilitate key bond-forming reactions like oxidative cyclization. nih.gov Optimizing these catalytic systems can lead to higher yields, reduced waste, and milder reaction conditions.
Flow Chemistry : Implementing continuous flow processes for key synthetic steps can enhance safety, scalability, and reproducibility. This approach allows for precise control over reaction parameters, often leading to improved efficiency and reduced environmental impact compared to batch processing.
Bio-catalysis : The use of enzymes to perform specific chemical transformations offers unparalleled selectivity and operates under green conditions (aqueous media, ambient temperature). Exploring enzymatic resolutions or asymmetric syntheses could provide efficient access to enantiomerically pure 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid and its derivatives.
| Methodology | Key Advantages | Potential Application | Reference |
|---|---|---|---|
| Iodocyclization | General approach for oxa-spirocycle synthesis. | Core scaffold construction. | rsc.org |
| Visible Light Photocatalysis | Uses mild conditions, accesses unique reactivity. | Synthesis of complex, F(sp3)-rich derivatives. | rsc.org |
| Metal-Catalyzed Oxidative Cyclization | Efficient key step for forming the spirocyclic core. | Scalable synthesis of oxa-azaspiro diones. | nih.gov |
Advanced Functionalization Strategies for Targeted Applications
The carboxylic acid and the secondary amine within the 7-Oxa-2-azaspiro[3.5]nonane scaffold are key handles for chemical modification. Advanced functionalization strategies will be crucial for tuning the molecule's physicochemical properties for specific applications, particularly in drug discovery. Research on the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has demonstrated that the spirocyclic core can be readily derivatized. univ.kiev.uaresearchgate.net These strategies can be adapted to the 5-carboxylic acid isomer.
Future functionalization efforts could include:
Amide Coupling : The carboxylic acid can be coupled with a diverse range of amines to generate an amide library. This is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR).
N-Functionalization : The secondary amine of the azetidine (B1206935) ring can be alkylated, acylated, or used in reductive amination to introduce various substituents, modulating the compound's basicity, lipophilicity, and interaction with biological targets.
Bioisosteric Replacement : The carboxylic acid group itself can be replaced with known bioisosteres, such as tetrazoles or hydroxyisoxazoles, to improve metabolic stability or cell permeability while maintaining key binding interactions. wiley-vch.de
Decoration of the Tetrahydropyran (B127337) Ring : While more synthetically challenging, methods could be developed to introduce substituents onto the tetrahydropyran portion of the molecule, further expanding the accessible chemical space and allowing for more precise control over the molecule's three-dimensional shape.
| Functional Group Target | Reaction Type | Potential Derivatives | Impact on Properties | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Amide Coupling | Amides, Esters | Modulates solubility, H-bonding, biological target interaction. | wiley-vch.de |
| Secondary Amine | Alkylation, Acylation | Tertiary amines, N-acyl derivatives | Alters basicity, lipophilicity, and metabolic stability. | univ.kiev.ua |
| Carboxylic Acid | Bioisosteric Replacement | Tetrazoles, Hydroxyisoxazoles | Improves pharmacokinetic profile. | wiley-vch.de |
Integrated Computational and Experimental Approaches for Deeper Understanding
The synergy between computational modeling and experimental synthesis is a cornerstone of modern molecular design. For a molecule like this compound, this integrated approach can accelerate the discovery of novel functions and applications.
In Silico Screening : Computational techniques have been successfully used to predict the binding affinities of oxa-aza spiro derivatives to monoamine transporters, leading to the discovery of new triple re-uptake inhibitors. researchgate.net Similar virtual screening campaigns can be employed to identify potential biological targets for derivatives of this compound.
Pharmacophore Modeling : By analyzing the structural features required for activity at a specific biological target, pharmacophore models can guide the design of new, more potent derivatives. This approach helps prioritize synthetic efforts on compounds most likely to succeed.
Quantum Chemistry and Machine Learning : Quantum mechanics (QM) and machine learning (ML) models can predict a range of molecular properties, from pKa to metabolic stability, before a compound is ever synthesized. researchgate.net This predictive power allows for the pre-selection of candidates with desirable drug-like properties, saving significant time and resources.
Conformational Analysis : The rigid, three-dimensional structure of spirocycles is one of their most important features. researchgate.net Computational analysis of the conformational preferences of different derivatives can provide insight into how they will interact with target proteins and can help explain experimental structure-activity relationships.
| Approach | Objective | Example Application | Reference |
|---|---|---|---|
| In Silico Target Prediction | Identify potential biological targets for novel compounds. | Screening derivatives against a panel of receptors and enzymes. | researchgate.net |
| Pharmacophore-Guided Design | Design new molecules with enhanced potency and selectivity. | Developing novel antidepressant agents. | researchgate.net |
| QM/ML Property Prediction | Forecast ADME properties to prioritize synthesis. | Predicting pKa, solubility, and metabolic fate. | researchgate.net |
| Experimental Validation | Synthesize and test prioritized compounds in vitro and in vivo. | Confirming predicted biological activity and properties. | researchgate.net |
Expansion into Novel Areas of Chemical and Biological Sciences
While the most immediate applications for this compound appear to be in medicinal chemistry, its unique structure could be leveraged in other scientific domains.
Medicinal Chemistry : The primary area of opportunity lies in drug discovery. The incorporation of an oxygen atom into the spirocyclic unit can improve water solubility and lower lipophilicity, which are often desirable modifications in drug design. rsc.orgresearchgate.net The scaffold can be used as a bioisosteric replacement for common fragments like piperidine (B6355638), potentially leading to compounds with improved pharmacological profiles, such as enhanced activity or reduced toxicity. univ.kiev.uaresearchgate.net Research on related structures has already identified promising leads for antidepressants and anesthetics. researchgate.netresearchgate.net
DNA-Encoded Libraries (DELs) : The development of synthetic methods compatible with DNA tags allows for the incorporation of novel scaffolds like oxa-azaspirocycles into DNA-encoded libraries. rsc.org This enables the rapid screening of billions of compounds against a wide range of biological targets, significantly accelerating the hit identification process in drug discovery.
Materials Science : The rigid, well-defined three-dimensional structure of the spirocyclic core could be exploited in the design of novel polymers or crystalline materials. By functionalizing the core with polymerizable groups or moieties capable of forming specific intermolecular interactions, new materials with unique structural or electronic properties could be developed.
Chemical Biology : Derivatives of this compound could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes. These tools could be used to study biological systems, identify protein binding partners, or visualize cellular processes.
| Field | Specific Application | Key Advantage of the Scaffold | Reference |
|---|---|---|---|
| Medicinal Chemistry | Bioisosteric replacement for piperidines | Improved physicochemical properties and metabolic stability. | univ.kiev.uaresearchgate.net |
| Drug Discovery | Scaffold for DNA-Encoded Libraries | Access to novel, three-dimensional chemical space. | rsc.org |
| Medicinal Chemistry | Development of CNS-active agents | Potential to modulate transporter affinity. | researchgate.net |
| Materials Science | Monomers for specialty polymers | Rigid, 3D structure for controlling material architecture. | acs.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate) under acidic or basic conditions to form the spirocyclic core, followed by oxidation to introduce the carboxylic acid group . Key variables include:
- Catalysts : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) for cyclization.
- Temperature : Controlled heating (60–100°C) to avoid side reactions.
- pH : Neutralization post-cyclization to stabilize intermediates.
- Yield optimization requires purification via column chromatography or recrystallization .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments and spiro junction signals (e.g., δ 3.5–4.5 ppm for oxygenated carbons) .
- X-ray Crystallography : Resolves bond angles and confirms the spiro[3.5] framework .
- Mass Spectrometry : High-resolution MS validates the molecular formula (C₉H₁₄O₃, MW 170.21 g/mol) .
Q. What are the primary chemical reactions involving the carboxylic acid group in this compound?
- Methodological Answer : The carboxylic acid participates in:
- Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form esters.
- Amidation : Coupling with amines (e.g., EDC/HOBt-mediated reactions) yields amides for drug discovery .
- Reduction : LiAlH₄ reduces the acid to a primary alcohol, though this may destabilize the spirocyclic core .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. no activity) be resolved?
- Methodological Answer : Contradictions in bioactivity (e.g., inhibition at 50 µM in bacterial models vs. inactivity in mammalian cells) may arise from:
- Solubility Issues : Use DMSO or PEG-based solvents to improve bioavailability.
- Assay Conditions : Standardize pH (7.4 for physiological relevance) and incubation time (24–48 hours) .
- Structural Analog Testing : Compare with derivatives (e.g., 2-(isopropylthio)-7-oxaspiro analogs) to isolate pharmacophoric groups .
Q. What strategies are effective for improving synthetic yield in large-scale preparations?
- Methodological Answer : Scale-up challenges include side reactions (e.g., ring-opening). Mitigation involves:
- Flow Chemistry : Continuous reactors enhance temperature/pH control.
- Catalyst Screening : Transition metals (e.g., Pd/C) for selective hydrogenation.
- In-line Analytics : HPLC monitoring to isolate intermediates early .
Q. How does the spirocyclic framework influence binding affinity to enzymatic targets like FAAH (Fatty Acid Amide Hydrolase)?
- Methodological Answer : The spiro structure enhances conformational rigidity, improving target selectivity.
- Docking Studies : Molecular dynamics simulations show hydrogen bonding between the carboxylic acid and FAAH’s catalytic Ser241 .
- SAR Analysis : Modifying the oxygen atom to nitrogen (e.g., 7-azaspiro analogs) alters binding kinetics (Kd values vary by 10–100 nM) .
Q. What computational tools are recommended for predicting reactivity or stability of derivatives?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA to model transition states (e.g., cyclization energy barriers).
- pKa Prediction : Software like MarvinSketch estimates carboxylic acid acidity (pKa ≈ 4.2) for reaction planning.
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ≈ 1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
